1-Adamantylthiourea

Description

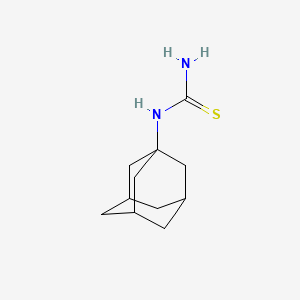

Structure

3D Structure

Properties

IUPAC Name |

1-adamantylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWQENBAFMBIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355311 | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25444-82-0 | |

| Record name | 25444-82-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Adamantylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(adamantan-1-yl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of 1-Adamantylthiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Adamantylthiourea and its derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.

Chemical and Physical Properties

1-Adamantylthiourea is a derivative of thiourea featuring a bulky, lipophilic adamantyl group. This structural feature significantly influences its physicochemical properties and biological activity. While specific experimental data for the parent 1-Adamantylthiourea is limited in publicly available literature, data for its closely related derivatives provide valuable insights.

Table 1: Physicochemical Properties of 1-Adamantylthiourea and its Derivatives

| Property | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 1-(Adamantan-1-yl)-3-phenylthiourea | 1-Adamantanamine hydrochloride (precursor) |

| Molecular Formula | C₁₇H₂₁ClN₂S | C₁₇H₂₂N₂S | C₁₀H₁₈ClN |

| Molecular Weight | 320.88 g/mol | 286.43 g/mol | 187.70 g/mol |

| Melting Point | 474–476 K[1] | Not specified | Highly soluble in water, ethanol, DMF, NMP, and DMAC[2][3] |

| Crystal System | Orthorhombic[1] | Orthorhombic[4] | Not applicable |

| Space Group | Pbca[1] | Pbca[4] | Not applicable |

| Solubility | Not specified | Not specified | Soluble in a range of organic solvents and water[2][3] |

| pKa | Not specified | Not specified | Not specified |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-Adamantylthiourea and its derivatives.

Table 2: Spectroscopic Data for 1-Adamantylthiourea Derivatives

| Spectroscopic Technique | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea[1] | 1-(Adamantan-1-yl)-3-phenylthiourea[4] |

| ¹H NMR (DMSO-d₆) | δ 1.68–1.72 (m, 6H, adamantane-H), 2.04 (s, 3H, adamantane-H), 2.12–2.18 (m, 6H, adamantane-H), 6.82 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 7.82 (s, 1H, NH), 9.36 (s, 1H, NH) | δ (ppm): 7.25–7.27 (m, 1H, Ar—H), 7.41 (s, 1H, NH), 9.34 (s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 28.65, 35.90, 41.87, 50.25 (adamantane-C), 127.23, 129.85, 131.30, 134.77 (Ar-C), 180.57 (C=S) | δ (ppm): 28.50, 34.96, 41.82, 51.22 (Adamantane-C), 123.22, 126.84, 130.32, 138.74 (Ar—C), 180.26 (C=S) |

| Mass Spectrometry (ESI-MS) | m/z: 319.2 (M−H)⁻, 321.2 (M+2−H)⁻ | m/z: 285.3 (M—H)⁻ |

| FTIR | Not specified | Not specified |

Note: The provided NMR data is for aryl-substituted derivatives. The chemical shifts for the unsubstituted 1-Adamantylthiourea are expected to be similar for the adamantyl moiety but will differ for the thiourea protons.

Synthesis of 1-Adamantylthiourea and Derivatives

The general synthesis of 1-adamantylthiourea derivatives involves the reaction of 1-adamantylamine with an appropriate isothiocyanate.

Experimental Protocol: Synthesis of 1-(Adamantan-1-yl)-3-arylthiourea Derivatives

This protocol is a generalized procedure based on the synthesis of various aryl-substituted 1-adamantylthioureas.

Materials:

-

1-Adamantylamine

-

Appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Dissolve 1-adamantylamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of the aryl isothiocyanate to the solution.

-

Heat the reaction mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically a few hours), cool the mixture to room temperature.

-

The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(adamantan-1-yl)-3-arylthiourea derivative.

Biological Activities and Mechanism of Action

1-Adamantylthiourea and its derivatives have demonstrated a range of biological activities, including antiviral, antimicrobial, and anticancer effects.

Antiviral Activity

Derivatives of 1-adamantylthiourea have shown notable activity against influenza A2 virus.[5] The mechanism of antiviral action is not fully elucidated but may be related to the known mechanism of the parent adamantane derivative, amantadine, which targets the M2 proton channel of the influenza virus, inhibiting viral uncoating.[6]

This generalized protocol is for assessing the antiviral activity of compounds against influenza virus in cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

96-well cell culture plates

-

Influenza A virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

TPCK-treated trypsin

-

Test compound (1-Adamantylthiourea derivative)

-

Cell viability assay reagent (e.g., MTT or neutral red)

-

Plate reader

Procedure:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in DMEM.

-

Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.

-

After a short incubation period to allow for viral adsorption, remove the virus inoculum and add the different concentrations of the test compound.

-

Include a virus control (cells with virus but no compound) and a cell control (cells without virus or compound).

-

Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).

-

Assess cell viability using a suitable assay (e.g., MTT). The absorbance is read using a plate reader.

-

Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.

Antimicrobial Activity

Various derivatives of 1-adamantylthiourea have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Test compound

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well containing the test compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

Anticancer Activity and Mechanism of Action

Certain adamantane-isothiourea derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HCC) cell lines. The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is often dysregulated in cancer and inflammation.

This protocol outlines the general steps for detecting the protein expression levels of key components of the TLR4 signaling pathway.

Materials:

-

Hepatocellular carcinoma cells (e.g., HepG2)

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-TLR4, anti-MyD88, anti-p-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture HepG2 cells and treat them with the test compound at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

1-Adamantylthiourea and its derivatives represent a promising class of compounds with a diverse range of biological activities. The lipophilic adamantyl moiety plays a crucial role in their pharmacological profile. While research has highlighted their potential as antiviral, antimicrobial, and anticancer agents, further studies are required to fully elucidate the properties and mechanisms of action of the parent 1-Adamantylthiourea. This guide provides a foundational understanding and detailed experimental frameworks to facilitate future research and development in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]

An In-depth Technical Guide to 1-Adamantylthiourea: Synthesis, Structure, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylthiourea and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the bulky, lipophilic adamantane cage into the thiourea scaffold imparts unique physicochemical properties, enhancing membrane permeability and facilitating interactions with biological targets. This technical guide provides a comprehensive overview of 1-Adamantylthiourea, focusing on its chemical identity, synthesis, and multifaceted biological applications, supported by experimental data and protocols.

Core Data

Chemical Identity and Structure

CAS Number: 25444-82-0

Molecular Formula: C₁₁H₁₈N₂S

IUPAC Name: 1-(adamantan-1-yl)thiourea

Structure:

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 210.34 g/mol | PubChem CID: 796429 |

| XLogP3 | 3.2 | PubChem CID: 796429 |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 796429 |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID: 796429 |

| Rotatable Bond Count | 1 | PubChem CID: 796429 |

Synthesis and Experimental Protocols

The synthesis of 1-adamantylthiourea and its derivatives is typically achieved through straightforward and efficient chemical reactions.

General Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

A common synthetic route involves the reaction of 1-adamantylamine with various aryl isothiocyanates.

Experimental Protocol:

-

Dissolve 1-adamantylamine in a suitable solvent, such as ethanol.

-

Add an equimolar amount of the desired aryl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(adamantan-1-yl)-3-arylthiourea derivatives.

Synthesis of 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea

Experimental Protocol:

-

A mixture of adamantane-1-carbonyl chloride (1 mmol), 4-amino-3,5-difluorophenol (1 mmol), and potassium thiocyanate (1 mmol) is prepared in ethanol (5 ml).[1]

-

The reaction mixture is heated at 351 K for 30 minutes.[1]

-

The mixture is then allowed to cool to room temperature overnight, leading to the formation of a solid product.[1]

-

The solid is filtered, washed, and recrystallized from ethanol to yield colorless crystals.[1]

Biological Activities and Quantitative Data

Derivatives of 1-adamantylthiourea have been extensively studied for various biological activities.

Antiviral Activity

A series of 3-substituted 1-adamantylthioureas have demonstrated antiviral activity against the influenza A2/Asian/J305 virus.[2]

Antimicrobial Activity

Numerous adamantylthiourea derivatives exhibit significant antimicrobial properties against a range of pathogens.

Table 1: In Vitro Antimicrobial Activity of Adamantane-Isothiourea Derivatives (Minimum Inhibitory Concentration in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |

| 7b | 15 | 18 | 17 | 20 | >500 |

| 7d | 16 | 17 | 18 | 21 | >500 |

| 7e | 17 | 16 | 19 | 22 | >500 |

| Gentamicin | 25 | 28 | 26 | 29 | N/A |

| Ampicillin | 27 | 30 | 28 | 31 | N/A |

| Clotrimazole | N/A | N/A | N/A | N/A | 24 |

| Data extracted from a study on adamantane-isothiourea hybrid derivatives.[3] Compounds 7b, 7d, and 7e are 4-arylmethyl (Z)-N′-(adamantan-1-yl)-morpholine-4-carbothioimidates.[3] |

Anticancer Activity

Adamantyl isothiourea derivatives have shown cytotoxic effects against various human tumor cell lines.

Table 2: In Vitro Cytotoxic Activity of Adamantyl Isothiourea Derivatives (IC₅₀ in µM)

| Compound | Hep-G2 (Liver) | Hela (Cervical) | HCT-116 (Colorectal) |

| 5 | 7.70 | 9.80 | 11.5 |

| 6 | 3.86 | 5.60 | 7.20 |

| Doxorubicin | 0.45 | 0.62 | 0.51 |

| Data from a study on adamantane-linked isothiourea derivatives.[4] Compounds 5 and 6 are adamantyl isothiourea derivatives with a morpholine moiety.[4] |

Hypoglycemic Activity

Certain adamantane-isothiourea hybrids have demonstrated potent in vivo oral hypoglycemic activity in streptozotocin (STZ)-induced diabetic rats.[3]

Signaling Pathways and Mechanisms of Action

Inhibition of TLR4-MyD88-NF-κB Signaling Pathway

Adamantane-linked isothiourea derivatives have been found to suppress the growth of experimental hepatocellular carcinoma by inhibiting the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-Nuclear factor kappa B (NF-κB) signaling pathway.[4] This pathway is crucial in inflammation and cancer progression.

References

- 1. 1-(Adamantan-1-ylcarbonyl)-3-(2,6-difluoro-4-hydroxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Thiourea Compounds: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of thiourea derivatives as potent therapeutic agents.

Thiourea and its derivatives have emerged as a versatile and highly significant class of compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Their remarkable ability to interact with various biological targets has positioned them as promising candidates for the development of novel therapeutic agents against a range of diseases, including cancer, microbial infections, and viral illnesses.[3][4] This technical guide provides a comprehensive overview of the biological activities of thiourea compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to serve as a valuable resource for researchers, scientists, and drug development professionals.

Anticancer Activity

Thiourea derivatives have shown significant promise as anticancer agents, inhibiting the growth of various cancer cell lines and, in some cases, reversing treatment resistance.[1][5] These compounds have been demonstrated to target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling.[1][5]

A variety of thiourea derivatives have been synthesized and evaluated against numerous human cancer cell lines, including those from breast, lung, pancreatic, and prostate cancers, as well as leukemia.[1] For instance, phosphonate thiourea derivatives have shown encouraging results against pancreatic, prostate, and breast cancer cell lines with IC50 values ranging from 3 to 14 µM.[1] Furthermore, bis-thiourea structures have demonstrated efficacy against human leukemia cell lines with IC50 values as low as 1.50 µM.[1] N,N'-diarylsubstituted thioureas have been developed as potent inhibitors of the mutant K-Ras protein, a key regulator of cell proliferation.[6] Notably, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea exhibited a significant reduction in the proliferation of the A549 lung cancer cell line with an IC50 value of 0.2 µM.[6]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiourea derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | 3 - 14 | [1] |

| Bis-thiourea structure | Human leukemia | 1.50 | [1] |

| Non-metal-containing thiourea derivatives | Breast and Lung | 7 - 20 (LC50) | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 (Lung) | 0.2 | [6] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (20) | MCF-7 (Breast) | 1.3 | [6] |

| 1-Aryl-3-(pyridin-2-yl) thiourea (20) | SkBR3 (Breast) | 0.7 | [6] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231 (Breast) | 3.0 | [6] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB468 (Breast) | 4.6 | [6] |

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MCF-7 (Breast) | 4.5 | [6] |

| Bis-thiourea (44) | Cancer cell lines | 1.2, 1.3, 2.7 | [6] |

| Bis-thiourea (45) | Cancer cell lines | 1.1, 1.2, 2.4 | [6] |

| Bis-thiourea (46) | Cancer cell lines | 1.2, 1.4, 2.8 | [6] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [5][7] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [5][7] |

| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [5][7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. Thiourea derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[1][8]

For example, novel thiourea derivatives have shown antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL.[1] Other synthesized compounds have exhibited strong antibacterial activity against E. coli, S. aureus, and K. pneumoniae, with some compounds showing efficacy comparable to the antibiotic tetracycline.[1] The antimicrobial action is often attributed to the inhibition of essential bacterial enzymes, such as tyrosinase.[1]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thiourea derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Novel thiourea derivative (Compound 2) | E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae | 40 - 50 | [1] |

| 3,4-dichlorophenylthiourea coordinate | MDRTB strain 210 | 2 - 8 | [1] |

| Thiourea derivatives (1, 2, 4, 8, 9, 10, 12) | Gram-positive cocci (S. aureus, S. epidermidis) | 4 - 32 | [9] |

| Thiourea derivatives (1, 2, 4, 8, 9, 10, 12) | Methicillin-resistant S. aureus | 4 - 64 | [9] |

| Thiourea derivative ligands and complexes | Various bacteria | 50 - 400 | [10] |

| Thiourea derivative ligands and complexes | Various fungi (yeast) | 25 - 100 | [10] |

Antiviral Activity

Thiourea derivatives have also been investigated for their antiviral properties.[4][11] A series of these compounds were synthesized and evaluated for their activity against the Hepatitis C virus (HCV) in a cell-based subgenomic replicon assay.[11] Structure-activity relationship (SAR) studies revealed that the length and position of an alkyl linker significantly influenced their anti-HCV activity.[11] One particular derivative with a six-carbon alkyl linker at the meta-position of the central phenyl ring was identified as a highly potent HCV inhibitor with an EC50 of 0.047 µM and a selectivity index of 596.[11]

More recently, guanidino diaryl thioureas have been explored as potential inhibitors of TMPRSS2, a serine protease essential for the entry of SARS-CoV-2 into host cells.[12]

Enzyme Inhibition

The ability of thiourea derivatives to inhibit various enzymes is a key aspect of their therapeutic potential.[13] They have been extensively studied as inhibitors of urease, carbonic anhydrase, tyrosinase, and various kinases.[13][14]

-

Urease Inhibition: Urease is a crucial virulence factor for bacteria like Helicobacter pylori. Thiourea derivatives are potent urease inhibitors, making them attractive for treating infections caused by such pathogens.[13]

-

Carbonic Anhydrase Inhibition: Certain sulphonyl thiourea compounds have been shown to be dual inhibitors of carbonic anhydrase isoforms (I, II, IX, and XII) and cancer cell lines.[15]

-

Tyrosinase Inhibition: Benzothiazole-linked thioureas have been identified as potent inhibitors of mushroom tyrosinase, an enzyme involved in melanogenesis.[16]

-

Cholinesterase Inhibition: Some unsymmetrical thiourea derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease.[17]

Quantitative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of selected thiourea derivatives.

| Compound/Derivative | Enzyme | IC50 / KI | Reference |

| Sulphonyl thiourea (7c) | hCA IX | 125.1 ± 12.4 nM (KI) | [15] |

| Sulphonyl thiourea (7d) | hCA XII | 111.0 ± 12.3 nM (KI) | [15] |

| Benzothiazole-thiourea hybrid (BT2) | Mushroom Tyrosinase | 1.3431 ± 0.0254 µM (IC50) | [16] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Acetylcholinesterase (AChE) | 50 µg/mL (IC50) | [17] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (3) | Butyrylcholinesterase (BChE) | 60 µg/mL (IC50) | [17] |

| Bis-Acyl-Thiourea (UP-1) | Urease | 1.55 ± 0.0288 µM (IC50) | [18] |

| Bis-Acyl-Thiourea (UP-2) | Urease | 1.66 ± 0.0179 µM (IC50) | [18] |

| Bis-Acyl-Thiourea (UP-3) | Urease | 1.69 ± 0.0162 µM (IC50) | [18] |

Signaling Pathways and Mechanisms of Action

Thiourea derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. For instance, in cancer, they can inhibit angiogenesis and alter cancer cell signaling pathways.[1][5] The anticancer activity of some derivatives is linked to the inhibition of specific proteins like the mutant K-Ras.[6] Docking studies have suggested that the strong binding affinity of certain thiourea compounds to the hydrophobic pocket of K-Ras and their ability to form hydrogen bonds with key residues contribute to their inhibitory effect.[6]

dot

References

- 1. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benthamscience.com [benthamscience.com]

- 10. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

mechanism of action of adamantane-based antivirals

An In-depth Technical Guide on the Core Mechanism of Action of Adamantane-Based Antivirals

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane-based antivirals, specifically amantadine and rimantadine, represent a foundational class of drugs targeting the influenza A virus. Their primary mechanism of action is the inhibition of the Matrix-2 (M2) protein, a proton-selective ion channel essential for the viral replication cycle. By physically occluding or allosterically inhibiting this channel, adamantanes prevent the acidification of the virion's interior, a critical step for viral uncoating and the release of ribonucleoprotein (vRNP) into the host cell cytoplasm. Despite their historical efficacy, the widespread emergence of resistance, predominantly through single point mutations in the M2 transmembrane domain, has rendered them largely ineffective against currently circulating influenza A strains. This guide provides a detailed examination of the molecular mechanism, quantitative efficacy, resistance profiles, and key experimental methodologies used to study these antiviral agents.

Core Mechanism of Action: M2 Proton Channel Inhibition

The antiviral activity of adamantane derivatives is exclusively directed against the influenza A virus, as influenza B viruses lack the M2 protein and instead possess a functionally similar but structurally distinct BM2 ion channel.[1] The M2 protein forms a homotetrameric, pH-gated ion channel embedded in the viral envelope.[2][3] This channel plays two critical roles in the viral lifecycle:

-

Early Stage (Uncoating): After the virus enters a host cell via endocytosis, the endosome becomes acidified. The M2 channel is activated by the low pH, permitting a unidirectional influx of protons into the virion.[3][4][5] This acidification disrupts the interaction between the matrix protein (M1) and the viral ribonucleoprotein (vRNP) complexes, a process essential for the release of viral genetic material into the cytoplasm to initiate replication.[6]

-

Late Stage (Assembly): During viral maturation, the M2 protein in the trans-Golgi network of the infected cell equilibrates pH, preventing the premature, acid-induced conformational changes of newly synthesized hemagglutinin (HA) protein.[2]

Adamantane antivirals, such as amantadine and rimantadine, bind within the pore of the M2 channel tetramer.[7] This binding physically blocks the channel, preventing proton translocation.[4][8] The consequence is a failure of the virion to acidify, which stalls the uncoating process and effectively halts viral replication at an early stage.[6]

Quantitative Data Presentation

The efficacy of adamantane antivirals is quantified by their half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀). The ratio of these values (CC₅₀/EC₅₀) provides the Selectivity Index (SI), a critical measure of the drug's therapeutic window.

Table 1: In Vitro Antiviral Activity of Adamantane Derivatives Against Influenza A Strains

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Amantadine | A/WSN/33 (H1N1) | MDCK | 0.45 ± 0.04 | >100 | >222 |

| Rimantadine | A/WSN/33 (H1N1) | MDCK | 0.21 ± 0.02 | >100 | >476 |

| Amantadine | A/H3N2 | MDCK | 12.5 (µg/mL) | >100 (µg/mL) | >8 |

| Rimantadine | A/H3N2 | MDCK | 10.0 (µg/mL) | >100 (µg/mL) | >10 |

| (R)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | - | 0.01962 | - | - |

| (S)-Rimantadine | A/Soloman Island/3/2006 (H1N1) | - | 0.02444 | - | - |

| Data compiled from multiple sources.[4][5][9] Note that values in µg/mL are presented as reported in the source material. |

Mechanism of Resistance

The clinical utility of adamantanes has been severely compromised by the rapid development and global spread of resistant influenza A strains. Resistance is conferred by single amino acid substitutions within the transmembrane domain of the M2 protein.[7] These mutations are thought to either sterically hinder drug binding or destabilize the helix-helix interactions required to form the drug-binding pocket.[6]

The most prevalent resistance mutation is a serine-to-asparagine substitution at position 31 (S31N).[7] Other key resistance-conferring mutations occur at positions 26 (Leucine to Phenylalanine, L26F), 27 (Valine to Alanine, V27A), and 30 (Alanine to Threonine, A30T).[7][10]

Table 2: Frequency of Adamantane Resistance Mutations in Influenza A Subtypes

| Period | Subtype | Resistance Frequency | Predominant Mutation(s) | Geographic Region/Notes |

| 2000-2004 | H3N2 | 12.3% (Global) | S31N (98.2% of resistant isolates) | Asia showed a dramatic increase from 1.1% to 27% |

| 2004-2005 | H3N2 | 15% (Global) | S31N | - |

| 2004-2005 | H1N1 | 4.1% (Global) | - | - |

| 2005-2006 | H3N2 | 90.6% (Global) | S31N | - |

| 2005-2006 | H1N1 | 15.6% (Global) | - | - |

| Pre-2009 | H1N1 & H3N2 | >95% | S31N | S31N was also present in the 2009 pandemic H1N1 strain |

| Two Seasons (unspecified) | H1N1 | Lower than H3N2 | V27A (66.7% of resistant H1N1) | Study comparing cocirculating strains |

| Two Seasons (unspecified) | H3N2 | Higher than H1N1 | S31N (77.3% of resistant H3N2) | Study comparing cocirculating strains |

| Data compiled from multiple sources.[7][11][12] Frequencies can vary significantly by season and geographic location. |

Key Experimental Protocols

The evaluation of adamantane antivirals and their mechanism of action relies on a set of core virological and biophysical assays.

Plaque Reduction Neutralization Assay (for EC₅₀ Determination)

This assay is the gold standard for quantifying the infectivity of a virus and the efficacy of an antiviral drug by measuring the reduction in the number of viral plaques.

Methodology:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer (e.g., 3 x 10⁵ cells/mL, 1 mL per well for a 12-well plate). Incubate overnight at 37°C with 5% CO₂.[13]

-

Compound Dilution: Prepare serial dilutions of the adamantane compound in a virus growth medium (VGM).

-

Virus Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza A virus calculated to produce 50-100 plaque-forming units (PFU) per well.

-

Compound Treatment: Immediately after infection, remove the virus inoculum and add the serially diluted compound to the respective wells. Include a "virus control" (no compound) and "cell control" (no virus, no compound).

-

Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[9]

-

Overlay: Aspirate the medium and add a semi-solid overlay (e.g., containing Avicel or agarose) mixed with VGM and the corresponding drug concentration. This restricts virus spread to adjacent cells, leading to localized plaque formation.

-

Incubation for Plaque Formation: Incubate the plates for 2-3 days at 37°C with 5% CO₂.

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.

-

EC₅₀ Calculation: The number of plaques in each well is counted. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control. This is typically calculated using dose-response curve analysis software.

MTT Assay (for CC₅₀ Determination)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to determine the cytotoxicity of a compound.

Methodology:

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.[1]

-

Compound Exposure: Add serial dilutions of the adamantane compound to the wells and incubate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]

-

Incubation: Incubate the plate for 4 hours in a humidified atmosphere to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours. Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[1]

-

CC₅₀ Calculation: The absorbance values are plotted against the compound concentration. The CC₅₀ is the concentration that reduces the absorbance by 50% compared to the untreated cell control.

Site-Directed Mutagenesis of M2 (QuikChange Method)

This method is used to introduce specific point mutations (e.g., S31N) into a plasmid containing the M2 gene, allowing for the expression and study of resistant M2 channels.

Methodology:

-

Primer Design: Design two complementary mutagenic oligonucleotide primers that contain the desired mutation (e.g., changing the codon for Serine 31 to one for Asparagine) flanked by 10-15 bases of correct sequence on both sides. The primers should have a melting temperature (Tm) of ≥ 78°C.[14]

-

Mutant Strand Synthesis (PCR): Prepare a PCR reaction containing a high-fidelity polymerase (e.g., PfuUltra), the dsDNA template plasmid, the two mutagenic primers, and dNTPs.

-

Thermal Cycling: Perform 12-18 cycles of PCR. During cycling, the polymerase extends the primers to replicate both plasmid strands, incorporating the mutation. The cycling parameters are typically:

-

Initial Denaturation: 98°C for 1 minute.

-

Cycles: 98°C for 30 seconds, 60-65°C for 50 seconds, 72°C for 1 minute/kb of plasmid length.

-

Final Extension: 72°C for 10 minutes.[14]

-

-

Template Digestion: Digest the PCR product with the Dpn I restriction enzyme for 1 hour at 37°C. Dpn I specifically targets and digests the methylated, non-mutated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.[15]

-

Transformation: Transform the Dpn I-treated mutant DNA into competent E. coli cells (e.g., XL1-Blue supercompetent cells).[16]

-

Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Isolate plasmid DNA from the resulting colonies and sequence the M2 gene to confirm the presence of the desired mutation.

M2 Channel Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This technique allows for the direct measurement of ion channel activity and its inhibition by drugs.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog and treat with collagenase to defolliculate.

-

cRNA Injection: Inject the oocytes with cRNA encoding the wild-type or mutant M2 protein (typically 0.1-1 ng per cell). Incubate for 1-3 days to allow for protein expression in the oocyte membrane.[17]

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).[17]

-

Channel Activation: Activate the M2 proton channels by perfusing the chamber with a low pH solution (e.g., pH 5.5).[5]

-

Inhibition Measurement: While holding the oocyte at a constant membrane potential (e.g., -20 mV), apply a voltage pulse (e.g., to -120 mV) and record the resulting current.[18][19] To measure inhibition, perfuse the chamber with a low pH solution containing the adamantane compound at a known concentration and record the reduction in current.

-

Data Analysis: Analyze the current traces to determine the extent of channel inhibition. Kinetic parameters such as the on-rate (kₒₙ) and off-rate (kₒff) of the drug can be determined from the time course of inhibition and recovery.[5]

Conclusion and Future Directions

The adamantane antivirals provide a classic case study in antiviral drug development, demonstrating a highly specific mechanism of action that was ultimately overcome by the evolutionary capacity of the influenza virus. While their clinical use is now limited due to near-ubiquitous resistance, the M2 proton channel remains a validated and attractive target for new antiviral therapies.[8] Research efforts are now focused on developing novel M2 inhibitors that can effectively block both wild-type and adamantane-resistant channel variants, particularly the prevalent S31N mutant. Understanding the precise stereochemical and structural requirements for binding to these resistant channels is paramount for rejuvenating this important antiviral target.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Rimantadine Binds to and Inhibits the Influenza A M2 Proton Channel without Enantiomeric Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drug resistance in influenza A virus: the epidemiology and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frequency of Amantadine-Resistant Influenza A Viruses during Two Seasons Featuring Cocirculation of H1N1 and H3N2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frequency of amantadine-resistant influenza A viruses during two seasons featuring cocirculation of H1N1 and H3N2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influenza virus plaque assay [protocols.io]

- 14. static.igem.org [static.igem.org]

- 15. ProtocolsQuickChange < Lab < TWiki [barricklab.org]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Adamantane Scaffold: A Technical Guide to its Role in Drug Design and Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, a rigid, tricyclic hydrocarbon (tricyclo[3.3.1.1³⁷]decane), has emerged as a uniquely privileged scaffold in modern medicinal chemistry.[1][2] Its distinct physicochemical properties—notably its high lipophilicity, three-dimensional structure, and metabolic stability—have been harnessed to transform the pharmacokinetic and pharmacodynamic profiles of a wide array of therapeutic agents.[3][4] This technical guide provides an in-depth examination of the role of adamantane in drug design, detailing its impact on molecular properties, its application in key therapeutic areas, and the experimental methodologies used to evaluate its derivatives. The guide summarizes quantitative data for prominent adamantane-based drugs and provides visualizations of critical mechanisms and workflows to offer a comprehensive resource for drug development professionals.

The Physicochemical Advantage of the Adamantane Moiety

The utility of adamantane in drug design is rooted in its unique and predictable influence on a molecule's properties. Discovered in crude oil in 1933, its widespread availability for research since the 1950s has led to its incorporation into numerous clinically successful drugs.[1][5]

Key Properties and Their Implications:

-

High Lipophilicity: Adamantane is exceptionally lipophilic. Its incorporation into a molecule can significantly increase the partition coefficient (logP), a critical factor for membrane permeability.[6] The addition of an adamantyl group is estimated to increase the calculated logP value of a compound by approximately 3.1 log units.[1] This property is particularly valuable for designing drugs that need to cross the blood-brain barrier (BBB) to act on the central nervous system (CNS).[1][7]

-

Rigid 3D Structure: Unlike flexible alkyl chains or planar phenyl rings, the adamantane cage is a rigid, symmetric, and well-defined three-dimensional structure.[1] This rigidity allows medicinal chemists to control the precise spatial orientation of functional groups, which can optimize interactions with biological targets such as enzyme active sites or ion channels.[1][8] This has also provided a strategy to escape the "flat land" of drug molecules dominated by aromatic rings.[1]

-

Metabolic Stability: The robust hydrocarbon scaffold of adamantane is resistant to metabolic degradation. When positioned strategically, it can sterically shield adjacent, more labile functional groups from metabolic enzymes, thereby increasing a drug's plasma half-life and improving its pharmacokinetic profile.[1][4][9]

-

Pharmacophore and Anchor: The adamantane moiety can act as a key pharmacophore itself, fitting into hydrophobic pockets of target proteins, or serve as a bulky anchor to correctly position the rest of the molecule for optimal binding.[9][10]

Applications in Key Therapeutic Areas

The adamantane scaffold is a structural backbone in drugs approved for a wide range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2]

Antiviral Agents (Influenza A)

The first major therapeutic breakthrough for adamantane derivatives was in antiviral therapy.[5]

-

Mechanism of Action: Amantadine and its derivative, Rimantadine, specifically target the M2 protein of the influenza A virus.[11][12] The M2 protein functions as a proton channel essential for viral uncoating within the host cell's endosome. By blocking this channel, the adamantane derivatives prevent the release of the viral genome, thereby halting replication.[12][13]

-

Clinical Significance: While their use has been limited by the emergence of resistant strains, these drugs were foundational in antiviral therapy and demonstrated the potential of targeting viral ion channels.[5][14]

CNS Disorders (Alzheimer's Disease)

Memantine is a cornerstone therapy for moderate-to-severe Alzheimer's disease, and its efficacy is directly linked to its adamantane core.

-

Mechanism of Action: Memantine is a low-to-moderate affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist.[15][16] In Alzheimer's disease, excessive glutamate activity leads to a state of chronic NMDA receptor activation, causing an influx of Ca²⁺ that results in neuronal damage (excitotoxicity).[16][17] Memantine's adamantane group blocks the NMDA receptor channel only during pathological overstimulation, preventing excitotoxicity.[18] Its fast-off kinetics and voltage dependency ensure that it does not interfere with the normal, physiological receptor activity required for learning and memory.[15][18][19]

Metabolic Disease (Type 2 Diabetes & Metabolic Syndrome)

Adamantane derivatives have proven highly effective in treating metabolic disorders by targeting key enzymes.

-

DPP-4 Inhibitors: Vildagliptin and Saxagliptin are dipeptidyl peptidase-4 (DPP-4) inhibitors used to treat type 2 diabetes.[2][20] The adamantane group in these molecules plays a crucial role in their binding to the enzyme and contributes to their favorable pharmacokinetic profiles.[3][21]

-

11β-HSD1 Inhibitors: A promising therapeutic strategy for metabolic syndrome involves the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme converts inactive cortisone to active cortisol within tissues like the liver and adipose tissue, and its overactivity is linked to insulin resistance and obesity.[22][23] A variety of adamantane ethers, amides, and ethanones have been identified as potent and selective 11β-HSD1 inhibitors.[24][25][26]

Quantitative Data Presentation

The following tables summarize key quantitative parameters for representative adamantane-based drugs, allowing for direct comparison of their properties.

Table 1: Physicochemical and Pharmacokinetic Properties of Clinically Used Adamantane Drugs

| Parameter | Amantadine | Rimantadine | Memantine | Vildagliptin |

|---|---|---|---|---|

| LogP (Experimental) | 2.44[6] | 3.60[6] | 3.28[6] | -1.1 (Calculated)[6] |

| Bioavailability (%) | 86-90%[11] | >90%[11] | ~100%[11] | >90%[5] |

| Tmax (hours) | ~2-4[11] | ~6[11] | 3-8[11] | ~1.7 |

| Plasma Protein Binding (%) | ~67%[11] | ~40%[11] | ~45%[11] | ~9.3% |

| Primary Route of Excretion | Urine (90% unchanged)[11] | Urine (metabolized)[11] | Urine (partially metabolized)[11] | Renal |

Table 2: In Vitro Inhibitory Activity of Adamantane-Based 11β-HSD1 Inhibitors

| Compound Class | Example Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Adamantyl Ethanone | Compound 72 | Human 11β-HSD1 | 50-70 | [22] |

| Adamantyl Ethanone Pyridyl | Unnamed Lead Compound | Human 11β-HSD1 | 34-48 | [26] |

| Adamantane Ether | Unnamed Lead Compound | Human 11β-HSD1 | <100 | [24] |

| Adamantane Aminoamide | Compound 11 | Human 11β-HSD1 | Potent & Selective |[25] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for evaluating drug candidates. Below are summaries of key protocols relevant to the study of adamantane derivatives.

Protocol 1: Determination of Lipophilicity (LogP) via Shake-Flask Method

This is the traditional and most reliable method for determining the partition coefficient of a neutral compound.

-

Objective: To measure the equilibrium distribution of a compound between n-octanol and water.

-

Methodology:

-

Preparation of Phases: n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

-

Compound Dissolution: A known amount of the adamantane derivative is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A precise volume of the second phase is added to the first. The mixture is then agitated vigorously (shaken) for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

-

Protocol 2: In Vitro 11β-HSD1 Enzyme Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against 11β-HSD1.

-

Objective: To quantify the potency of an adamantane derivative in inhibiting the conversion of cortisone to cortisol by 11β-HSD1.

-

Methodology:

-

Reagent Preparation:

-

Enzyme: Recombinant human 11β-HSD1 (e.g., from liver microsomes).

-

Substrate: ³H-labeled cortisone.

-

Cofactor: NADPH.

-

Test Compound: Adamantane derivative dissolved in DMSO and serially diluted to various concentrations.

-

Assay Buffer: Phosphate buffer at physiological pH.

-

Scintillation Proximity Assay (SPA) Beads: Anti-mouse coated beads.

-

Antibody: Monoclonal antibody specific for cortisol.

-

-

Assay Procedure:

-

In a microplate, the test compound, enzyme, ³H-cortisone, and NADPH are incubated together in the assay buffer. A control reaction with DMSO instead of the test compound is run in parallel.

-

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped by adding a stopping reagent (e.g., a non-specific inhibitor like carbenoxolone).

-

-

Detection:

-

The cortisol-specific antibody and SPA beads are added to each well.

-

The plate is incubated to allow the newly formed ³H-cortisol to bind to the antibody, which in turn is captured by the SPA beads.

-

When the radiolabeled cortisol is in close proximity to the scintillant-impregnated beads, it emits light that is detected by a microplate scintillation counter. Unbound ³H-cortisone does not activate the beads.

-

-

Data Analysis:

-

The signal (counts per minute) is plotted against the logarithm of the inhibitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using non-linear regression.

-

The IC₅₀ value is determined as the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

-

Mandatory Visualizations

The following diagrams, rendered using the DOT language, illustrate key concepts related to adamantane in drug discovery.

References

- 1. connectsci.au [connectsci.au]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Adamantane in Drug Delivery Systems and Surface Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. List of Adamantane antivirals - Drugs.com [drugs.com]

- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]

- 15. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 17. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. droracle.ai [droracle.ai]

- 19. ovid.com [ovid.com]

- 20. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Discovery of adamantane ethers as inhibitors of 11beta-HSD-1: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of 1-Adamantylthiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a bulky, lipophilic, three-dimensional cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique properties that can enhance the therapeutic efficacy of parent compounds. When incorporated into a thiourea scaffold, the resulting 1-Adamantylthiourea derivatives have demonstrated a broad spectrum of biological activities, including potential as anticancer agents. Preliminary cytotoxicity screening is a critical first step in the evaluation of these compounds, providing essential information on their potency and mechanism of action against various cancer cell lines. This technical guide offers an in-depth overview of the core methodologies, data presentation, and mechanistic pathways relevant to the initial cytotoxic evaluation of 1-Adamantylthiourea and its analogs.

Data Presentation: Summary of In Vitro Cytotoxicity

The cytotoxic potential of 1-Adamantylthiourea derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values for various 1-Adamantylthiourea derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Adamantane-Linked Isothiourea Derivatives

| Compound | PC-3 (Prostate) | HepG2 (Hepatocellular) | HCT-116 (Colorectal) | MCF-7 (Breast) | HeLa (Cervical) |

| Compound 5 | >50 | 7.70 | 9.80 | 25.4 | 8.30 |

| Compound 6 | 15.6 | 3.86 | 7.60 | 11.2 | 4.60 |

| Doxorubicin | 1.20 | 0.86 | 0.90 | 1.80 | 1.10 |

| Data sourced from a study on adamantane-linked isothiourea derivatives, where compounds 5 and 6 showed notable activity, particularly against hepatocellular carcinoma cell lines.[1] |

Table 2: Cytotoxicity (IC50, µM) of 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives

| Compound | H460 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |

| 9f | 14.52 ± 0.10 | >20 | 16.96 ± 0.17 |

| This table highlights the anti-proliferative activity of a specific adamantyl indole thiourea derivative.[2] |

Table 3: Cytotoxicity (IC50, µM) of Substituted Thiourea Derivatives

| Compound | SW480 (Colon) | SW620 (Colon) | K562 (Leukemia) | HaCaT (Normal Keratinocyte) |

| 1 | 12.7 ± 1.53 | 9.4 ± 1.85 | 10.2 ± 1.25 | 43.1 ± 1.87 |

| 2 | 8.9 ± 0.58 | 1.5 ± 0.72 | 7.9 ± 0.98 | 24.7 ± 4.54 |

| 3 | 10.4 ± 1.76 | 5.8 ± 0.76 | 8.9 ± 1.05 | 29.8 ± 3.44 |

| 4c | 9.0 | 1.5 | 6.3 | 24.7 |

| These derivatives, while not all containing an adamantyl group, demonstrate the potent cytotoxicity of the thiourea scaffold against various cancer cell lines, with some showing favorable selectivity over normal cells.[3][4] |

Experimental Protocols

Reproducible and validated experimental protocols are paramount for accurate preliminary cytotoxicity screening. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

These assays are the cornerstone of cytotoxicity screening, providing a quantitative measure of a compound's effect on cell viability and growth.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1-Adamantylthiourea derivative and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The SRB assay is a colorimetric assay that measures cellular protein content, providing an estimation of cell number.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm in a microplate reader.

Membrane Integrity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add a stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Apoptosis and Cell Cycle Analysis

To gain deeper insights into the mechanism of cell death, apoptosis and cell cycle analysis are often performed.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: After treatment, harvest the cells (including the supernatant) and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Preparation: Harvest and wash the treated cells with PBS.

-

Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Cell Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Mandatory Visualizations

Experimental and Logical Workflows

Signaling Pathways

1-Adamantylthiourea derivatives have been reported to exert their cytotoxic effects through the modulation of various signaling pathways.

Some adamantane derivatives act as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and cell cycle arrest.

Certain adamantane-indole-thiourea derivatives have been shown to induce the expression of Nur77, an orphan nuclear receptor that can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein.

Adamantane-linked isothiourea derivatives have been found to suppress hepatocellular carcinoma growth by inhibiting the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway, which is involved in inflammation and cell survival.

References

- 1. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Chemical Space of 1-Adamantylthiourea Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The adamantane nucleus, a rigid and lipophilic cage-like hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of numerous therapeutic agents with a wide range of biological activities. Among the diverse adamantane derivatives, 1-adamantylthiourea analogs have emerged as a promising class of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the chemical space of these analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships.

Synthetic Strategies

The general synthesis of 1-adamantylthiourea analogs is a straightforward and versatile process, typically involving the reaction of 1-adamantylamine with a variety of isothiocyanates. This reaction is often carried out in a suitable solvent such as ethanol or acetone at room temperature or with gentle heating. The resulting 1-(adamantan-1-yl)-3-substituted-thiourea derivatives can be further modified to explore a wider chemical space. For instance, the thiourea moiety can be S-alkylated to yield isothiourea derivatives, or it can be cyclized with various reagents to generate heterocyclic systems.

A general synthetic scheme is presented below:

Caption: General synthesis of 1-adamantylthiourea analogs.

Biological Activities and Structure-Activity Relationships

1-Adamantylthiourea analogs have demonstrated a broad spectrum of biological activities, including antiviral, antimicrobial, and anticancer effects. The nature of the substituent 'R' on the thiourea nitrogen plays a crucial role in determining the biological activity and potency of these compounds.

Antiviral Activity

Several 1-adamantylthiourea derivatives have been investigated for their antiviral properties, particularly against influenza viruses. The adamantane moiety itself is known to interfere with viral replication, and its combination with the thiourea pharmacophore can lead to enhanced antiviral efficacy.

| Compound | R-Group | Virus | Activity | Reference |

| 1 | Phenyl | Influenza A | Moderate | [1][2] |

| 2 | 4-Chlorophenyl | Influenza A | High | [1][2] |

| 3 | Methyl | Influenza A | Low | [1][2] |

Table 1: Antiviral Activity of Selected 1-Adamantylthiourea Analogs

The data suggests that aromatic substituents on the thiourea nitrogen are favorable for antiviral activity, with electron-withdrawing groups like chlorine potentially enhancing the potency.

Antimicrobial Activity

The antimicrobial potential of 1-adamantylthiourea analogs has been explored against a range of bacterial and fungal pathogens. The lipophilicity conferred by the adamantyl group can facilitate the penetration of these compounds through microbial cell membranes.

| Compound | R-Group | Organism | MIC (µg/mL) | Reference |

| 4 | 2-Hydroxyphenyl | Staphylococcus aureus | 16 | [3] |

| 5 | 4-Nitrophenyl | Escherichia coli | 32 | [3] |

| 6 | Benzyl | Candida albicans | 8 | [3] |

Table 2: Antimicrobial Activity of Selected 1-Adamantylthiourea Analogs

These findings indicate that the nature of the substituent significantly influences the antimicrobial spectrum and potency.

Anticancer Activity and Mechanism of Action

Recent studies have highlighted the anticancer potential of adamantane-linked isothiourea derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma. One of the proposed mechanisms of action involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.[4]

The TLR4 signaling cascade is a key component of the innate immune system, but its aberrant activation can contribute to chronic inflammation and cancer progression. Adamantane-isothiourea derivatives have been found to suppress this pathway by inhibiting the interaction between TLR4 and its downstream adaptor protein, MyD88, ultimately leading to the downregulation of the transcription factor NF-κB and its target inflammatory genes.[4]

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

Experimental Protocols

General Procedure for the Synthesis of 1-(Adamantan-1-yl)-3-arylthioureas

To a solution of 1-adamantylamine (1.0 eq) in ethanol (20 mL), the corresponding aryl isothiocyanate (1.0 eq) is added. The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford the pure 1-(adamantan-1-yl)-3-arylthiourea derivative.

In Vitro Antiviral Assay (Plaque Reduction Assay)

-

Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

-

The cells are washed with phosphate-buffered saline (PBS) and infected with influenza A virus at a multiplicity of infection (MOI) of 0.01.

-

After 1 hour of adsorption at 37 °C, the virus inoculum is removed, and the cells are washed with PBS.

-

The cells are then overlaid with MEM containing 1% agarose and varying concentrations of the test compounds.

-

The plates are incubated at 37 °C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.

-

The cells are fixed with 10% formaldehyde and stained with 0.5% crystal violet.

-

The number of plaques is counted, and the 50% inhibitory concentration (IC₅₀) is calculated.

Workflow for Synthesis and Biological Evaluation

Caption: Experimental workflow for 1-adamantylthiourea analogs.

Conclusion

The chemical space of 1-adamantylthiourea analogs represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the wide range of achievable structural diversity make these compounds attractive candidates for drug development programs. The demonstrated antiviral, antimicrobial, and anticancer activities, coupled with an emerging understanding of their mechanisms of action, underscore the importance of continued research in this area. Future efforts should focus on expanding the chemical diversity of these analogs and conducting comprehensive structure-activity relationship studies to identify compounds with enhanced potency and selectivity for various therapeutic targets.

References

- 1. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]

- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 4. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 1-Adamantylthiourea Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantylthiourea and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including antiviral and anticancer effects. The adamantane cage, a bulky, lipophilic moiety, imparts unique physicochemical properties to these molecules, influencing their interaction with biological targets. This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of 1-Adamantylthiourea, supported by experimental validation protocols and an exploration of its known signaling pathways. The integration of computational and experimental approaches is crucial for accelerating the discovery and development of novel therapeutics based on this promising scaffold.

In Silico Bioactivity Prediction Workflow

The in silico prediction of bioactivity for a compound like 1-Adamantylthiourea follows a structured workflow that leverages computational power to screen, identify, and optimize potential drug candidates before their synthesis and experimental testing.[1][2][3][4][5] This approach significantly reduces the time and cost associated with traditional drug discovery.

Quantitative Bioactivity Data

While specific bioactivity data for the parent 1-Adamantylthiourea is limited in publicly available literature, numerous studies have reported the potent anticancer and antiviral activities of its derivatives. The following tables summarize the cytotoxic effects of adamantyl isothiourea derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of Adamantyl Isothiourea Derivatives on Human Cancer Cell Lines

| Compound | PC-3 (Prostate) | HCT-116 (Colon) | MCF-7 (Breast) | Hela (Cervical) | Hep-G2 (Liver) |

| Derivative 1 | >50 | >50 | >50 | >50 | >50 |

| Derivative 2 | 21.31 | 15.43 | 29.87 | 18.65 | 12.54 |

| Derivative 3 | 15.88 | 10.21 | 20.11 | 11.78 | 9.88 |

| Derivative 4 | 33.45 | 28.98 | 41.21 | 30.14 | 25.67 |

| Derivative 5 | 9.87 | 6.54 | 12.34 | 8.99 | 7.70 |

| Derivative 6 | 5.43 | 4.11 | 8.76 | 6.21 | 3.86 |

| Derivative 7 | 18.98 | 14.32 | 25.65 | 17.88 | 11.23 |

| Doxorubicin | 1.23 | 0.98 | 1.54 | 1.12 | 1.87 |

Data compiled from studies on adamantyl isothiourea derivatives. The IC50 value represents the concentration of a compound that is required for 50% inhibition of cell growth.[6]

Signaling Pathway: Inhibition of TLR4-MyD88-NF-κB

In silico and subsequent experimental studies have indicated that adamantane-linked isothiourea derivatives can exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-mediated myeloid differentiation primary response 88 (MyD88)-dependent nuclear factor-kappa B (NF-κB) signaling pathway.[6] This pathway is a critical regulator of inflammation and cell survival, and its dysregulation is implicated in various cancers.

Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. The following are detailed methodologies for key experiments used to assess the bioactivity of 1-Adamantylthiourea and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7]

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization solution

-

96-well microplates

-

Human cancer cell lines (e.g., HepG2, PC-3, HCT-116)

-

Complete cell culture medium

-